1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine
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Overview
Description
1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H7ClF2N2O It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a chloro and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-chloro-2-(difluoromethoxy)aniline with hydrazine. The preparation method for 4-chloro-2-(difluoromethoxy)aniline includes the selective fluorination of trichloromethoxybenzene using hydrogen fluoride, followed by nitration to obtain 4-chloro-2-(difluoromethoxy)nitrobenzene, and subsequent hydrogenation reduction to yield the desired aniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chloro and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of nitrogen-containing heterocycles.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro and difluoromethoxy groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenylhydrazine: Similar structure but lacks the chloro group.
1-(4-Chloro-2-(difluoromethoxy)phenyl)hydrazine: The compound itself.
Uniqueness
This compound is unique due to the presence of both chloro and difluoromethoxy groups on the phenyl ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7ClF2N2O |
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Molecular Weight |
208.59 g/mol |
IUPAC Name |
[4-chloro-2-(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-4-1-2-5(12-11)6(3-4)13-7(9)10/h1-3,7,12H,11H2 |
InChI Key |
LBIPCMMHQPMQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)NN |
Origin of Product |
United States |
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